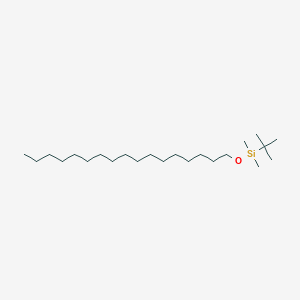

Tert-butyl-heptadecoxy-dimethylsilane

Description

Tert-butyl-heptadecoxy-dimethylsilane is a silane derivative characterized by a long heptadecoxy (17-carbon) alkyl chain, a tert-butyl group, and a dimethylsilane functional group. This structure combines steric hindrance from the tert-butyl moiety with the hydrophobicity of the extended alkyl chain, enhancing both stability and solubility in non-polar environments . Such properties make it a candidate for applications in organic synthesis (e.g., as a protecting group) and material science (e.g., surface modification of nanoparticles or polymers) .

Properties

CAS No. |

61373-44-2 |

|---|---|

Molecular Formula |

C23H50OSi |

Molecular Weight |

370.7 g/mol |

IUPAC Name |

tert-butyl-heptadecoxy-dimethylsilane |

InChI |

InChI=1S/C23H50OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-25(5,6)23(2,3)4/h7-22H2,1-6H3 |

InChI Key |

HOKXBFNSHMYFEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-heptadecoxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with heptadecanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-heptadecoxy-dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, organic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Hydroxyl or carbonyl derivatives.

Reduction: Alcohol or alkane derivatives.

Substitution: New silicon-containing compounds with varied functional groups.

Scientific Research Applications

Chemistry: Tert-butyl-heptadecoxy-dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups, facilitating complex synthetic pathways .

Biology: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It can be used to introduce hydrophobic groups to proteins or nucleic acids, altering their properties and behavior .

Medicine: this compound is explored for its potential in drug delivery systems. Its hydrophobic nature allows it to be used in the formulation of lipophilic drugs, enhancing their solubility and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of silicone-based materials, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl-heptadecoxy-dimethylsilane involves its ability to form stable silicon-oxygen bonds. This property is utilized in the protection of hydroxyl groups in organic synthesis. The compound reacts with hydroxyl groups to form silyl ethers, which are stable under various reaction conditions. The silyl ether can be selectively cleaved using specific reagents, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of tert-butyl-heptadecoxy-dimethylsilane, a comparative analysis with structurally related silanes is essential. Key differences in substituents, chain lengths, and functional groups influence reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Comparisons

| Compound Name | Structural Features | Key Properties | Applications/Reactivity | Reference |

|---|---|---|---|---|

| This compound | C17 alkyl chain, tert-butyl, dimethylsilane | High hydrophobicity; steric shielding from tert-butyl; moderate reactivity | Surface modification, organic synthesis | Inferred |

| Tert-Butyldiphenylsilanol | Silanol (Si-OH) group, tert-butyl, diphenyl | Polar due to -OH; reactive in condensation reactions | Intermediate in silicone chemistry | |

| Benzyloxy-tetradecyldiphenyldichlorosilane | Dichlorosilane, benzyloxy-tetradecyl chain | High reactivity (Cl atoms); prone to hydrolysis | Precursor for functionalized siloxanes | |

| Octadecyltrimethoxysilane | C18 alkyl chain, trimethoxy groups | Hydrolyzes readily; forms stable monolayers on surfaces | Surface coatings, nanomaterials | |

| (4-Bromobutoxy)(tert-butyl)dimethylsilane | Bromobutoxy chain, tert-butyl-dimethylsilane | Bromine enables cross-coupling reactions; moderate steric hindrance | Organic synthesis (e.g., Suzuki reactions) | |

| (2-Azidoethoxy)(tert-butyl)dimethylsilane | Azidoethoxy group, tert-butyl-dimethylsilane | Click chemistry compatibility (azide-alkyne cycloaddition) | Bioconjugation, polymer functionalization |

Key Differentiators

Reactivity :

- Chlorine-containing analogs (e.g., Benzyloxy-tetradecyldiphenyldichlorosilane) exhibit higher reactivity due to labile Cl atoms, whereas this compound’s dimethylsilane group offers greater hydrolytic stability .

- Azide-functionalized silanes (e.g., (2-Azidoethoxy)(tert-butyl)dimethylsilane) enable click chemistry, a feature absent in the target compound .

Steric Effects :

- The tert-butyl group in this compound provides significant steric hindrance, slowing nucleophilic attacks compared to less bulky analogs like trimethoxysilanes .

Solubility and Hydrophobicity: Longer alkyl chains (e.g., heptadecoxy vs. tetradecyl) enhance hydrophobicity, making the compound more suitable for non-polar solvents or lipid-based systems .

Analytical Differentiation :

- NMR Spectroscopy : tert-butyl groups produce distinct upfield shifts (δ 0.5–1.5 ppm for Si-C(CH3)3) compared to trimethylsilanes (δ ~0 ppm) .

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 178 for tert-butyl-dimethoxy-methylsilane) help distinguish between silanes with varying substituents .

Research Findings and Methodological Considerations

- Synthetic Challenges : The long alkyl chain in this compound may complicate purification, necessitating techniques like column chromatography (hexane/ethyl acetate) or reduced-pressure distillation .

- Stability : Unlike dichlorosilanes, dimethylsilane derivatives resist hydrolysis under anhydrous conditions but require rigorous moisture control during storage .

- Comparative Applications : While Octadecyltrimethoxysilane is favored for surface coatings, this compound’s steric bulk may improve durability in harsh environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.